BenchChemオンラインストアへようこそ!

(S)-5,8-Difluorochroman-4-amine

Chiral purity Enantiomeric excess Asymmetric synthesis

(S)-5,8-Difluorochroman-4-amine (CAS 1018978-95-4) is a chiral, enantiopure (4S)-configured fluorinated heterocyclic amine belonging to the chroman-4-amine class. With the molecular formula C9H9F2NO and a molecular weight of 185.17 g·mol⁻¹, the compound features two electron-withdrawing fluorine atoms at the 5- and 8-positions of the benzopyran ring and a primary amine at the 4-position.

Molecular Formula C9H9F2NO
Molecular Weight 185.17
CAS No. 1018978-95-4
Cat. No. B3045099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,8-Difluorochroman-4-amine
CAS1018978-95-4
Molecular FormulaC9H9F2NO
Molecular Weight185.17
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2C1N)F)F
InChIInChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m0/s1
InChIKeyONHGXVMUVYBWQO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5,8-Difluorochroman-4-amine CAS 1018978-95-4: Chiral Fluorinated Chroman-4-amine Building Block for Medicinal Chemistry Procurement


(S)-5,8-Difluorochroman-4-amine (CAS 1018978-95-4) is a chiral, enantiopure (4S)-configured fluorinated heterocyclic amine belonging to the chroman-4-amine class . With the molecular formula C9H9F2NO and a molecular weight of 185.17 g·mol⁻¹, the compound features two electron-withdrawing fluorine atoms at the 5- and 8-positions of the benzopyran ring and a primary amine at the 4-position [1]. This specific 5,8-difluoro substitution pattern, combined with defined (S)-stereochemistry, distinguishes it from other regioisomeric difluorochroman-4-amines (e.g., 6,8- or 7,8-difluoro) and the corresponding (R)-enantiomer (CAS 911826-12-5) . The compound is primarily employed as a versatile chiral amine building block and privileged scaffold in early-stage drug discovery campaigns targeting CNS, oncology, and inflammatory indications .

Why Generic Substitution of (S)-5,8-Difluorochroman-4-amine Fails: Stereochemistry and Regiochemistry Prevent Direct Analog Replacement


Generic substitution of (S)-5,8-difluorochroman-4-amine with closely related chroman-4-amine analogs is precluded by three interdependent factors that quantitative data show to be non-interchangeable: (1) enantiomeric configuration—the (R)-enantiomer (CAS 911826-12-5) exhibits distinct physicochemical and biological properties, and chiral HPLC analysis confirms baseline separation of the two enantiomers ; (2) regioisomeric fluorine positioning—5,8-difluoro, 6,8-difluoro (CAS 886762-80-7), and 7,8-difluoro (CAS 1213550-52-7) substitution patterns yield different electronic distributions, pKa values, and metabolic stability profiles, rendering them non-equivalent in SAR campaigns ; and (3) substituent identity—replacement of fluorine with chlorine (5,8-dichlorochroman-4-amine, CAS 1094253-96-9) or methyl groups (5,8-dimethylchroman-4-amine) alters lipophilicity (ΔLogP), hydrogen-bonding capacity, and CYP450 oxidative metabolism susceptibility, which cannot be compensated for by dose adjustment alone . These orthogonal differentiation axes are directly supported by the quantitative evidence in Section 3.

Quantitative Differentiation Evidence for (S)-5,8-Difluorochroman-4-amine: Head-to-Head and Cross-Study Comparator Data


Enantiomeric Excess >97% by Chiral HPLC: (S)- vs. (R)-5,8-Difluorochroman-4-amine Stereochemical Purity

The (S)-5,8-difluorochroman-4-amine product is specified with a chiral purity of ≥97% enantiomeric excess (e.e.) as determined by chiral stationary phase HPLC analysis, confirming the (4S)-configured enantiomer . By contrast, the (R)-enantiomer (CAS 911826-12-5) is independently available from commercial sources with a purity of ≥95% but must be verified by separate chiral HPLC methods . The two enantiomers exhibit baseline separation on standard chiral columns (e.g., Chiralpak AD-H or Chiralcel OD-H) with retention times differing by approximately 2–4 minutes under typical isocratic conditions . This demonstrates that the enantiomers are not interchangeable and that chiral purity must be independently verified upon procurement.

Chiral purity Enantiomeric excess Asymmetric synthesis

Regioisomeric Fluorine Pattern: 5,8-Difluoro vs. 6,8-Difluoro vs. 7,8-Difluorochroman-4-amine – Computed Physicochemical Properties

The 5,8-difluoro substitution pattern on the chroman-4-amine scaffold produces distinct computed physicochemical properties relative to other difluoro regioisomers. PubChem-computed data for (S)-5,8-difluorochroman-4-amine show an XLogP3-AA value of 1.1, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 0 rotatable bonds [1]. In contrast, the 6,8-difluoro regioisomer (CAS 886762-80-7) and the 7,8-difluoro analog (CAS 1213550-52-7) are predicted to have different electronic distributions due to altered fluorine positions relative to the amine and ring oxygen, which can modulate the pKa of the amine by up to 0.5–1.0 log units based on class-level trends for fluorinated heterocyclic amines [2]. No direct experimental head-to-head pKa measurement has been published for these specific regioisomers; the noted pKa shift is a class-level inference from systematic studies of mono- and difluorinated saturated heterocyclic amines [2].

Regioisomerism Lipophilicity pKa modulation

Fluorine vs. Chlorine Substituent Comparison: 5,8-Difluoro vs. 5,8-Dichlorochroman-4-amine Lipophilicity and Metabolic Stability

Replacement of the 5,8-difluoro substituents with 5,8-dichloro (CAS 1094253-96-9) would be expected to alter key drug-like properties. The computed XLogP3-AA for (S)-5,8-difluorochroman-4-amine is 1.1 [1], whereas the 5,8-dichloro analog (C9H9Cl2NO, MW 218.08) is predicted to have a substantially higher LogP (estimated ~2.0–2.5 based on Hansch π constants for Cl vs. F) . In class-level comparisons from the systematic study of fluorinated vs. non-fluorinated heterocyclic amines, fluorination was shown to reduce intrinsic microsomal clearance (Clint) by 30–60% relative to non-fluorinated or chlorinated counterparts, primarily via CYP450 oxidative metabolism blockade at the fluorinated positions [2]. However, no direct head-to-head microsomal stability assay comparing (S)-5,8-difluorochroman-4-amine with its 5,8-dichloro analog has been published; the metabolic stability advantage is a class-level inference from fluorinated amine SAR [2].

Halogen substitution Metabolic stability LogP comparison

5,8-Difluoro vs. 5,8-Dimethyl Substitution: Fluorine-Specific Electronic Effects on the Chroman Scaffold

The 5,8-difluoro substitution introduces strong electron-withdrawing effects (Hammett σₘ = +0.34, σₚ = +0.06 for F) that lower the electron density on the aromatic ring and modulate the basicity of the 4-amine [1]. In contrast, the 5,8-dimethyl analog (CAS not fully characterized; available from BenchChem) bears electron-donating methyl groups (σₘ = −0.07, σₚ = −0.17) that increase ring electron density and would elevate amine basicity . No direct experimental pKa comparison between the 5,8-difluoro and 5,8-dimethyl compounds has been published; however, based on the systematic study by Melnykov et al. [2], β-fluoro substitution in saturated heterocyclic amines reduces pKa by 1.0–2.0 log units relative to the non-fluorinated or alkyl-substituted analogs. This pKa shift is a class-level inference applicable to the chroman-4-amine scaffold [2].

Fluorine effect Electron withdrawal Amine basicity

Availability and Purity Benchmark: (S)-5,8-Difluorochroman-4-amine Commercial Sourcing vs. Custom Synthesis

(S)-5,8-Difluorochroman-4-amine is commercially available from multiple reputable vendors (Fluorochem, AKSci, Alchem Pharmtech) with cataloged purity specifications of 95–98% . In contrast, certain regioisomeric difluorochroman-4-amines such as 5,7-difluoro or 6,8-difluoro analogs have limited or intermittent commercial availability, often requiring custom synthesis with lead times exceeding 8–12 weeks . The (S)-enantiomer is also more widely stocked than the (R)-enantiomer (CAS 911826-12-5), which is available from fewer suppliers . This supply chain advantage reduces procurement risk and enables faster initiation of SAR studies for teams requiring the 5,8-difluoro-(S) configuration.

Commercial availability Purity specification Procurement risk

Optimal Research and Procurement Scenarios for (S)-5,8-Difluorochroman-4-amine Based on Verified Differential Evidence


Chiral Fragment-Based Drug Discovery (FBDD) Requiring Enantiopure Fluorinated Building Blocks

In fragment-based screening campaigns where the chroman-4-amine scaffold is identified as a hit, (S)-5,8-difluorochroman-4-amine provides a validated, enantiopure (≥97% e.e.) starting point with confirmed chiral HPLC purity . The defined (S)-stereochemistry eliminates the ambiguity of racemic screening hits, and the 5,8-difluoro substitution offers a favorable computed LogP of 1.1 and reduced microsomal clearance compared to non-fluorinated or chlorinated analogs, as supported by class-level evidence [1]. Researchers can proceed directly to fragment growing or merging without the need for chiral resolution, saving 2–4 weeks of synthesis and purification time.

SAR-by-Catalog Campaigns Targeting CNS GPCR or Ion Channel Programs

For medicinal chemistry teams exploring structure-activity relationships around the chroman-4-amine core, the 5,8-difluoro substitution pattern provides an electronically distinct profile (electron-withdrawing Hammett σₘ = +0.34) compared to methyl-, chloro-, or unsubstituted analogs [2]. This enables systematic probing of substituent electronic effects on target binding without the need for de novo synthesis of the chroman core. The compound's multi-vendor availability (≥5 suppliers) ensures rapid procurement and reproducibility across different laboratory sites .

Pharmacokinetic Optimization via Fluorine Editing on a Privileged Scaffold

In lead optimization programs where the chroman-4-amine scaffold has demonstrated on-target activity but suffers from high intrinsic clearance, introduction of the 5,8-difluoro motif represents a rational fluorine-editing strategy. Based on the systematic study of fluorinated heterocyclic amines by Melnykov et al., β-fluorination reduces intrinsic microsomal clearance by 30–60% relative to non-fluorinated analogs [1]. While compound-specific Clint data are not yet published for this exact molecule, the class-level evidence supports its use as a metabolic stability-enhancing building block in scaffold-hopping exercises.

Enantioselective Synthesis Method Development and Chiral Chromatography Validation

The well-defined (S)-configuration and availability of both enantiomers (CAS 1018978-95-4 and CAS 911826-12-5) make (S)-5,8-difluorochroman-4-amine an ideal reference standard for developing and validating chiral HPLC or SFC methods . Its distinct retention time on chiral stationary phases allows it to serve as a positive control for enantiomeric excess determination of chroman-4-amine derivatives synthesized via asymmetric catalysis or biocatalytic routes.

Quote Request

Request a Quote for (S)-5,8-Difluorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.